![molecular formula C21H30N4O2S B14154199 N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 879037-95-3](/img/structure/B14154199.png)
N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to inhibit multiple pathways involved in cell growth, survival, and inflammation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves several steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenol, cyclohexylamine, and chloroacetyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been studied for its potential therapeutic applications in various fields:
Cancer Research: It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Inflammation Research: The compound reduces the production of pro-inflammatory cytokines and chemokines.
Neurodegenerative Disease Research: It protects against neuronal cell death and improves cognitive function.
作用機序
The mechanism of action of N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood, but it is believed to act through multiple pathways:
Inhibition of Protein Kinase B (Akt): This pathway is involved in cell growth and survival.
Inhibition of Mammalian Target of Rapamycin (mTOR): This pathway is also involved in cell growth and survival.
Inhibition of Nuclear Factor-kappa B (NF-κB): This pathway regulates inflammation.
類似化合物との比較
N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its ability to inhibit multiple pathways involved in cancer, inflammation, and neurodegenerative diseases. Similar compounds include:
N-cyclohexyl-2-(2,5-dimethylphenoxy)acetamide: Shares a similar structure but lacks the triazole and sulfanyl groups.
N-cyclohexyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide: Another structurally related compound with different functional groups.
特性
CAS番号 |
879037-95-3 |
|---|---|
分子式 |
C21H30N4O2S |
分子量 |
402.6 g/mol |
IUPAC名 |
N-cyclohexyl-2-[[5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H30N4O2S/c1-4-25-19(13-27-18-12-15(2)10-11-16(18)3)23-24-21(25)28-14-20(26)22-17-8-6-5-7-9-17/h10-12,17H,4-9,13-14H2,1-3H3,(H,22,26) |
InChIキー |
XURPUVMBGILFTL-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2CCCCC2)COC3=C(C=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


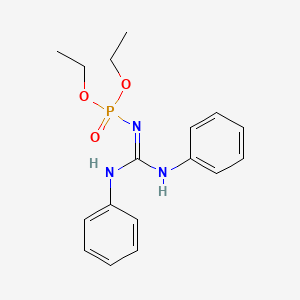
![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)
![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)

![heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14154167.png)
![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)
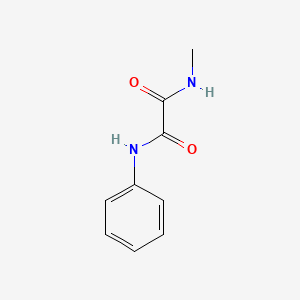
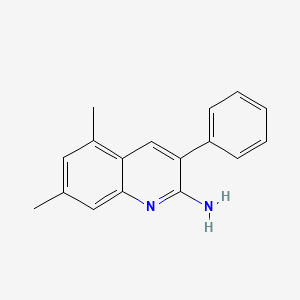
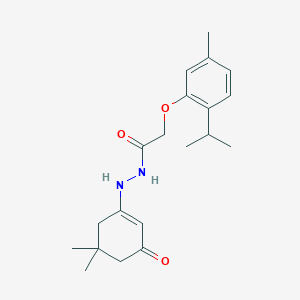
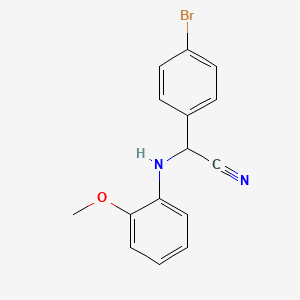
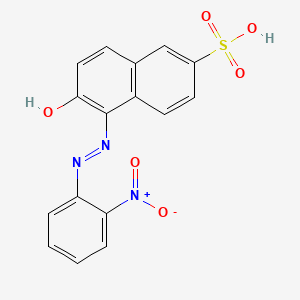
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
